

An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate

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Compound of Interest

Compound Name: Methyl 4-chlorobenzenesulfonate

Cat. No.: B171660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobenzenesulfonate is a chemical compound of significant interest in organic synthesis and serves as a versatile reagent and intermediate in various chemical transformations. Its structure, comprising a chlorinated benzene ring attached to a methyl sulfonate group, imparts a unique reactivity profile, making it a valuable tool for researchers and professionals in drug development and chemical manufacturing. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **Methyl 4-chlorobenzenesulfonate**, with a focus on its practical applications in a laboratory setting.

Chemical Structure and Properties

Methyl 4-chlorobenzenesulfonate is an aromatic sulfonate ester. The presence of an electron-withdrawing chlorine atom on the benzene ring and the sulfonate group influences the electrophilicity of the methyl group and the aromatic ring.

Chemical Identifiers:

- IUPAC Name: **methyl 4-chlorobenzenesulfonate**[\[1\]](#)
- CAS Number: 15481-45-5[\[1\]](#)

- Molecular Formula: $C_7H_7ClO_3S$ [\[1\]](#)
- SMILES: COS(=O)(=O)C1=CC=C(C=C1)Cl[\[1\]](#)
- InChI: InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3[\[1\]](#)

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methyl 4-chlorobenzenesulfonate** is presented in the table below.

Property	Value	Reference
Molecular Weight	206.65 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	51-52 °C	
Boiling Point	298 °C	
Density	1.382 g/cm ³	
Flash Point	134 °C	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-chlorobenzenesulfonate**. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8	Doublet	2H	Aromatic protons ortho to the sulfonate group
~7.5	Doublet	2H	Aromatic protons ortho to the chlorine atom
~3.9	Singlet	3H	Methyl protons (-OCH ₃)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~141	Aromatic carbon attached to the sulfur atom
~140	Aromatic carbon attached to the chlorine atom
~129	Aromatic carbons ortho to the chlorine atom
~128	Aromatic carbons ortho to the sulfonate group
~58	Methyl carbon (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1580, 1480	Medium-Strong	Aromatic C=C stretch
~1360, 1180	Strong	S=O stretch (asymmetric and symmetric)
~1090	Strong	S-O stretch
~830	Strong	C-H out-of-plane bend (para-disubstituted benzene)
~750	Strong	C-Cl stretch

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
206/208	Molecular ion peak (M ⁺) with isotopic pattern for chlorine
175	[M - OCH ₃] ⁺
111/113	[ClC ₆ H ₄] ⁺
95	[C ₆ H ₄ SO ₂] ⁺
79	[SO ₃ H] ⁺

Experimental Protocols

Synthesis of Methyl 4-chlorobenzenesulfonate

A common laboratory method for the synthesis of **Methyl 4-chlorobenzenesulfonate** involves the esterification of 4-chlorobenzenesulfonyl chloride with methanol.

Materials:

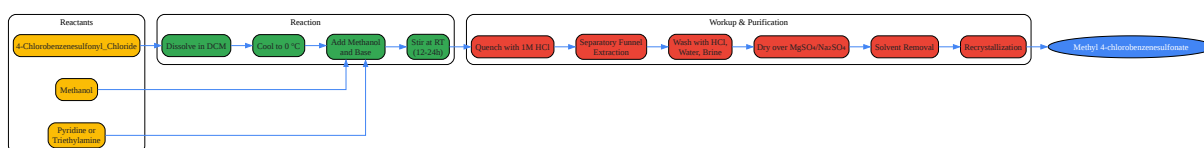
- 4-chlorobenzenesulfonyl chloride
- Methanol (anhydrous)
- Pyridine or triethylamine (base)
- Dichloromethane (solvent)
- 1 M HCl solution
- Saturated NaCl solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous methanol (1.1 equivalents) to the solution, followed by the dropwise addition of a base such as pyridine or triethylamine (1.2 equivalents).
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, water, and saturated NaCl solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **Methyl 4-chlorobenzenesulfonate**.

Logical Workflow for Synthesis:



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Synthesis Workflow of **Methyl 4-chlorobenzenesulfonate**

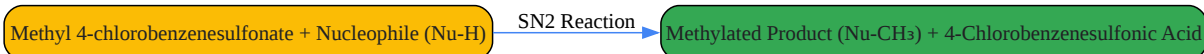
Reactivity and Applications

Methyl 4-chlorobenzenesulfonate is primarily used as a methylating agent in organic synthesis. The sulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions at the methyl carbon.

Methylation Reactions

Methyl 4-chlorobenzenesulfonate can efficiently methylate a variety of nucleophiles, including amines, phenols, and thiols. This reactivity is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals.

General Reaction Scheme:



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General Methylation Reaction

Role in Drug Development

While direct applications of **Methyl 4-chlorobenzenesulfonate** in final drug structures are uncommon, its role as a key intermediate and methylating agent is significant. The introduction of a methyl group can profoundly impact the pharmacological properties of a drug molecule, including its potency, selectivity, and metabolic stability. The use of reagents like **Methyl 4-chlorobenzenesulfonate** allows for the precise and efficient incorporation of this important functional group during the drug discovery and development process. For instance, it can be employed in the synthesis of precursors for various active pharmaceutical ingredients (APIs).

Conclusion

Methyl 4-chlorobenzenesulfonate is a valuable and versatile reagent in organic synthesis. Its well-defined chemical properties and reactivity make it an important tool for researchers and professionals, particularly in the field of drug development. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of these aspects to aid in the successful application of **Methyl 4-chlorobenzenesulfonate** in research and development endeavors.

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References

- 1. Methyl 4-chlorobenzenesulfonate | C₇H₇ClO₃S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]

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